molecular formula C15H14FNO4S B6412209 4-(4-N,N-Dimethylsulfamoylphenyl)-3-fluorobenzoic acid CAS No. 1261914-15-1

4-(4-N,N-Dimethylsulfamoylphenyl)-3-fluorobenzoic acid

Cat. No.: B6412209
CAS No.: 1261914-15-1
M. Wt: 323.3 g/mol
InChI Key: OQZPOLKZIXAKCS-UHFFFAOYSA-N
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Description

4-(4-N,N-Dimethylsulfamoylphenyl)-3-fluorobenzoic acid is an organic compound with a complex structure that includes a fluorine atom, a dimethylsulfamoyl group, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-N,N-Dimethylsulfamoylphenyl)-3-fluorobenzoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the introduction of the fluorine atom through electrophilic fluorination, followed by the attachment of the dimethylsulfamoyl group via sulfonamide formation. The final step usually involves the formation of the benzoic acid moiety through carboxylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(4-N,N-Dimethylsulfamoylphenyl)-3-fluorobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

4-(4-N,N-Dimethylsulfamoylphenyl)-3-fluorobenzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or protein binding.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 4-(4-N,N-Dimethylsulfamoylphenyl)-3-fluorobenzoic acid involves its interaction with specific molecular targets. The dimethylsulfamoyl group can form hydrogen bonds with proteins, while the fluorine atom may enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(N,N-Dimethylsulfamoyl)phenylboronic acid
  • 4-Fluoro-N,N-dimethylbenzenesulfonamide
  • 3-(N,N-Dimethylsulfamoyl)benzoic acid

Uniqueness

4-(4-N,N-Dimethylsulfamoylphenyl)-3-fluorobenzoic acid is unique due to the presence of both a fluorine atom and a dimethylsulfamoyl group, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

4-[4-(dimethylsulfamoyl)phenyl]-3-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO4S/c1-17(2)22(20,21)12-6-3-10(4-7-12)13-8-5-11(15(18)19)9-14(13)16/h3-9H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQZPOLKZIXAKCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=C(C=C(C=C2)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901147634
Record name [1,1′-Biphenyl]-4-carboxylic acid, 4′-[(dimethylamino)sulfonyl]-2-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901147634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261914-15-1
Record name [1,1′-Biphenyl]-4-carboxylic acid, 4′-[(dimethylamino)sulfonyl]-2-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261914-15-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1,1′-Biphenyl]-4-carboxylic acid, 4′-[(dimethylamino)sulfonyl]-2-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901147634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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